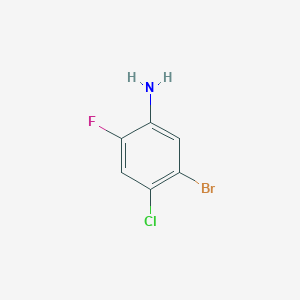

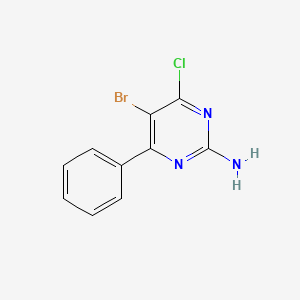

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

説明

The compound 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a pyrimidine derivative that is of interest in various chemical and pharmaceutical research areas. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromo, chloro, and phenyl substituents on the pyrimidine ring can significantly alter the compound's reactivity and interaction with biological systems, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves regioselective reactions and can be influenced by the substituents present on the pyrimidine ring. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methodologies could be applied to synthesize the target compound by substituting the appropriate phenyl group at the 6-position.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography analysis has been used to determine the crystalline structure of related compounds, revealing the presence of typical intramolecular hydrogen bonds that stabilize the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and reactions with secondary amines. For example, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol affords 4-amino-5-bromo-2-substituted aminopyrimidines . This indicates that the target compound may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine can be predicted based on the properties of similar compounds. For instance, the presence of halogen atoms can influence the compound's polarity, reactivity, and interactions with biological targets. The compound's solubility, melting point, and stability can also be affected by the nature and position of its substituents. These properties are essential for the compound's potential application in medicinal chemistry and other fields.

科学的研究の応用

1. Chemical Synthesis and Structural Analysis

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine plays a significant role in the field of chemical synthesis. Research by Doulah et al. (2014) explores the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrating the formation of related pyrimidine compounds which have potential applications in various chemical syntheses. This compound's crystalline structure, including its hydrogen bond interactions, was detailed, offering insights into its physical and chemical properties (Doulah et al., 2014).

2. Amination Reactions and Mechanistic Insights

The reaction of pyrimidine derivatives with ammonia and other amines is a crucial area of study. Kroon and Plas (2010) investigated the amination of 2-bromo-4-phenylpyrimidine, providing valuable information on the chemical mechanisms involved, such as the SN(ANRORC) mechanism. These insights can inform the development of new synthetic methodologies and compounds (Kroon & Plas, 2010).

3. Exploration of Substitution Reactions

Research into the substitution reactions involving pyrimidine derivatives reveals the versatility of these compounds in chemical synthesis. For instance, Stevens et al. (1995) explored the electrophilic nitration and sulphonation of bropirimine, a compound related to 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine, demonstrating how different substituents can be introduced into the pyrimidine ring, thereby modifying its properties (Stevens et al., 1995).

特性

IUPAC Name |

5-bromo-4-chloro-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPECLXUICXOZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559508 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

CAS RN |

106791-93-9 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。